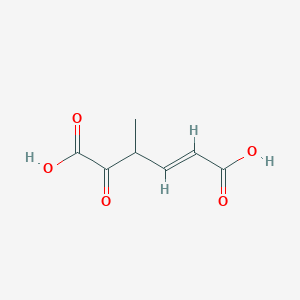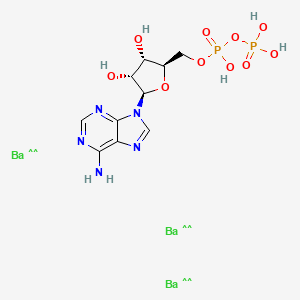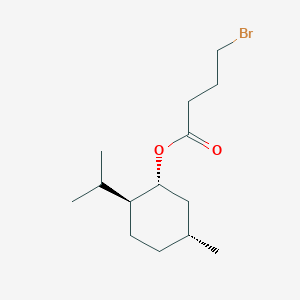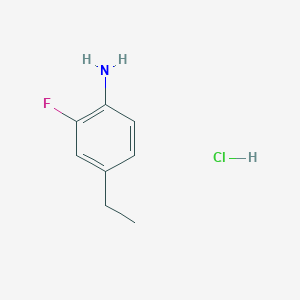![molecular formula C19H14FN3 B1401617 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine CAS No. 1421680-21-8](/img/structure/B1401617.png)
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Overview
Description
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine, also known as FPPP, is a chemical compound that belongs to the pyrazolopyridine class of compounds. It is a potent and selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) enzymes, which are involved in cell cycle regulation. FPPP has been the subject of extensive scientific research due to its potential applications in cancer treatment.
Mechanism of Action
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine works by inhibiting the activity of CDK4/6 enzymes, which are involved in the regulation of cell cycle progression. By inhibiting CDK4/6, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine can prevent cancer cells from dividing and proliferating. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been shown to be highly selective for CDK4/6, with minimal effects on other kinases.
Biochemical and Physiological Effects:
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been shown to have potent anti-proliferative effects on cancer cells, particularly in breast cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is its high selectivity for CDK4/6, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is not currently available as a commercial reagent, which can make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. Another potential direction is the investigation of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine and its potential applications in cancer treatment.
Scientific Research Applications
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in cancer treatment. CDK4/6 inhibitors have been shown to be effective in blocking the proliferation of cancer cells, particularly in breast cancer. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-17-11-12-18(14-7-9-15(20)10-8-14)21-19(17)23(22-13)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZEUKRLVTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
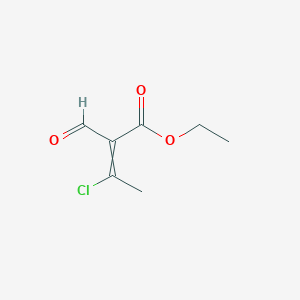


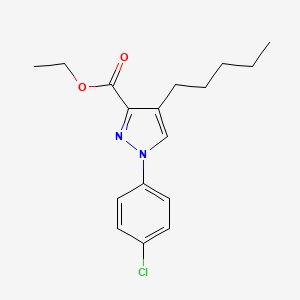
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)
